ZEN-3862

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

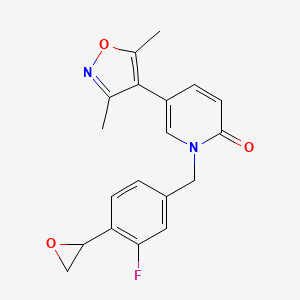

C19H17FN2O3 |

|---|---|

Molecular Weight |

340.3 g/mol |

IUPAC Name |

5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[[3-fluoro-4-(oxiran-2-yl)phenyl]methyl]pyridin-2-one |

InChI |

InChI=1S/C19H17FN2O3/c1-11-19(12(2)25-21-11)14-4-6-18(23)22(9-14)8-13-3-5-15(16(20)7-13)17-10-24-17/h3-7,9,17H,8,10H2,1-2H3 |

InChI Key |

VQHDSZCBMWYGEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)C4CO4)F |

Origin of Product |

United States |

Foundational & Exploratory

ZEN-3862: A Technical Deep Dive into its Mechanism of Action as a Novel BET Bromodomain Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3862 is a potent, orally bioavailable, small molecule inhibitor targeting the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound (also referred to as ZEN-3694 in foundational and clinical research), detailing its molecular interactions, cellular effects, and the preclinical and clinical evidence supporting its therapeutic potential, particularly in oncology. The information presented herein is a synthesis of data from peer-reviewed publications and clinical trial reports.

Core Mechanism of Action: Pan-BET Inhibition

This compound functions as a pan-inhibitor, reversibly binding to the acetylated lysine recognition motifs within the bromodomains of all four BET family members: BRD2, BRD3, BRD4, and BRDT.[1] This binding event competitively displaces these BET proteins from acetylated histones and transcription factors, thereby disrupting their role as epigenetic "readers."[1][2] The consequence of this displacement is a significant alteration in chromatin structure and the transcriptional regulation of key genes involved in cellular proliferation, survival, and oncogenesis.[2]

Signaling Pathway of this compound

The primary mechanism of this compound's anti-cancer activity stems from its ability to downregulate the expression of critical oncogenes. By inhibiting BET protein function, this compound effectively suppresses the transcription of genes such as MYC, the Androgen Receptor (AR), and Cyclin-Dependent Kinase 6 (CDK6).[1][3]

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from preclinical and clinical studies.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| MV4-11 | Acute Myeloid Leukemia | Proliferation Assay | 0.2 µM | [6] |

| MV4-11 | Acute Myeloid Leukemia | MYC mRNA Expression | 0.16 µM | [6] |

| VCaP | Prostate Cancer (AR+) | Proliferation Assay | Sub-micromolar | [4] |

| 22Rv1 | Prostate Cancer (AR+, Enzalutamide-Resistant) | Proliferation Assay | Sub-micromolar | [4] |

| LNCaP (Enzalutamide-Resistant) | Prostate Cancer | Not Specified | Sub-micromolar | [4] |

| PC3 | Prostate Cancer (AR-) | Proliferation Assay | Sub-micromolar | [4] |

Table 2: Selectivity of this compound

| Target | Selectivity | Reference |

| BET Bromodomains | >20-fold selectivity over non-BET bromodomains | [6] |

Table 3: Clinical Pharmacokinetics of this compound (in combination with Enzalutamide)

| Parameter | Value | Population | Reference |

| Tmax (Time to maximum concentration) | ~2 hours | mCRPC Patients | [3] |

| Half-life | 5-6 hours | mCRPC Patients | [3] |

Table 4: Clinical Efficacy of this compound (in combination with Enzalutamide) in mCRPC

| Endpoint | Value | Patient Cohort | Reference |

| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months | Overall Cohort | [2][3][7] |

| Median rPFS | >10 months | Prior progression on Enzalutamide | [3] |

| Median Duration of Treatment | 3.5 months | Overall Cohort | [3][7] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for this compound.

Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of various cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MV4-11, VCaP, 22Rv1) are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound for a specified period (typically 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Data Analysis: The absorbance or luminescence values are normalized to vehicle-treated controls, and the IC50 is calculated using non-linear regression analysis.

Caption: Experimental workflow for a cell proliferation assay.

Xenograft Tumor Growth Inhibition Studies

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human cancer cells (e.g., VCaP, 22Rv1) are subcutaneously injected into the flanks of the mice.[4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at various doses.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Pharmacodynamic (PD) Marker Analysis

Objective: To confirm target engagement and downstream effects of this compound in vivo.

Methodology:

-

Sample Collection: Whole blood or tumor biopsies are collected from patients in clinical trials at various time points post-dose.[3][7]

-

RNA Extraction: Total RNA is extracted from the collected samples.

-

Gene Expression Analysis: The expression levels of BET target genes (e.g., MYC, CCR1, IL1RN) are quantified using quantitative real-time PCR (qPCR) or RNA sequencing.[7]

-

Data Analysis: Fold-change in gene expression from baseline is calculated to assess the pharmacodynamic effects of this compound. An exposure-dependent decrease in the expression of BETi targets is often observed.[3][7]

Mechanism in Enzalutamide-Resistant Prostate Cancer

A key area of investigation for this compound is its ability to overcome resistance to Androgen Receptor Signaling Inhibitors (ARSIs) like enzalutamide in metastatic castration-resistant prostate cancer (mCRPC).[4]

Mechanisms of resistance to enzalutamide include the expression of AR splice variants (like AR-V7) that are constitutively active, and the upregulation of the Glucocorticoid Receptor (GR) which can drive a similar transcriptional program to AR.[4] this compound has been shown to inhibit the expression of both AR-V7 and GR, thereby re-sensitizing cancer cells to enzalutamide.[4]

Caption: this compound in overcoming enzalutamide resistance.

Conclusion

This compound is a potent pan-BET bromodomain inhibitor with a well-defined mechanism of action. By displacing BET proteins from chromatin, it effectively downregulates the transcription of key oncogenes, leading to anti-proliferative and pro-apoptotic effects in a variety of cancer models. Its ability to target multiple mechanisms of resistance in mCRPC highlights its potential as a valuable therapeutic agent, particularly in combination with existing standard-of-care therapies. Further clinical investigation is ongoing to fully elucidate its therapeutic utility across different cancer types.

References

- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]

- 2. michiganmedicine.org [michiganmedicine.org]

- 3. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenithepigenetics.com [zenithepigenetics.com]

- 5. researchgate.net [researchgate.net]

- 6. zenithepigenetics.com [zenithepigenetics.com]

- 7. researchgate.net [researchgate.net]

ZEN-3862: A Technical Guide to a Covalent BET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZEN-3862 is a potent and selective covalent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the first and second bromodomains (BD1 and BD2) of BRD4. Its unique mechanism of action, involving the formation of a covalent bond with a methionine residue in the BRD4 binding pocket, offers the potential for durable target engagement and prolonged pharmacological effects. This document provides a comprehensive overview of the chemical structure, properties, and experimental characterization of this compound, intended to serve as a technical resource for researchers in epigenetics and drug discovery.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C19H17FN2O3 and a molecular weight of 340.35 g/mol .[1] The structure features a complex heterocyclic system designed for optimal interaction with the acetyl-lysine binding pocket of BET bromodomains.

SMILES: O=C(C=CC(C1=C(C)ON=C1C)=C2)N2CC3=CC(F)=C(C4OC4)C=C3[1]

A 2D representation of the chemical structure of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C19H17FN2O3 | [1] |

| Molecular Weight | 340.35 g/mol | [1] |

| CAS Number | 1952264-33-3 | [1][2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% |

Mechanism of Action and Signaling Pathway

This compound functions as a covalent inhibitor of the BET family of proteins, which are key epigenetic readers that regulate gene transcription. These proteins bind to acetylated lysine residues on histones and transcription factors through their bromodomains. By inhibiting this interaction, this compound disrupts the transcriptional programs of key oncogenes, such as c-MYC, making it a promising candidate for cancer therapy.

The covalent nature of this compound's interaction with BRD4 distinguishes it from many other BET inhibitors. It forms a stable bond with a methionine residue (Met149 in BRD4(BD1)), leading to irreversible inhibition and a prolonged duration of action.

While the direct downstream signaling cascade of this compound is a subject of ongoing research, the inhibition of BRD4 is known to impact several critical cellular pathways. A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia. Given the shared mechanism of BRD4 inhibition, it is plausible that this compound also modulates this pathway. The Hedgehog pathway plays a crucial role in embryonic development and its aberrant activation is implicated in various cancers.

Caption: Hypothesized mechanism of this compound action on the Hedgehog signaling pathway.

Quantitative Data

The inhibitory activity of this compound against the bromodomains of BRD4 has been quantified using various biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC50 (µM) | Reference |

| BRD4 (BD1) | 0.16 | [1][2] |

| BRD4 (BD2) | 0.13 | [1][2] |

Experimental Protocols

The following sections detail the general methodologies employed for the characterization of BET bromodomain inhibitors like this compound.

BRD4 Bromodomain Binding Assay (AlphaScreen)

This assay is a bead-based proximity assay used to measure the binding of this compound to BRD4 bromodomains.

Principle: The assay utilizes donor and acceptor beads that are brought into proximity when a biotinylated histone peptide substrate binds to a GST-tagged BRD4 bromodomain. Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to a chemiluminescent signal. Competitive inhibitors like this compound disrupt the interaction between BRD4 and the histone peptide, leading to a decrease in the signal.

Protocol Outline:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Dilute GST-tagged BRD4(BD1) or BRD4(BD2) to the desired concentration in assay buffer.

-

Dilute the biotinylated histone H4 peptide substrate in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the diluted this compound or vehicle control.

-

Add the diluted BRD4 protein and the biotinylated histone peptide.

-

Incubate at room temperature for 30 minutes to allow for binding equilibrium.

-

Add Glutathione Donor beads and Streptavidin Acceptor beads.

-

Incubate in the dark at room temperature for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Read the plate on an AlphaScreen-capable plate reader.

-

The IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.

-

Caption: General workflow for determining the IC50 of this compound using an AlphaScreen assay.

Cellular Proliferation Assay

This assay evaluates the effect of this compound on the growth of cancer cell lines.

Principle: The viability of cells is assessed after treatment with this compound over a period of time. Common methods include MTS or CellTiter-Glo assays, which measure metabolic activity as an indicator of cell number.

Protocol Outline:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a hematological malignancy cell line known to be dependent on BRD4) in appropriate media.

-

-

Assay Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to attach overnight.

-

Treat cells with serial dilutions of this compound or vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

-

Data Acquisition and Analysis:

-

Add the viability reagent (e.g., MTS or CellTiter-Glo) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

-

Conclusion

This compound is a novel covalent BET inhibitor with potent activity against BRD4. Its distinct mechanism of action offers a promising avenue for the development of new anticancer therapeutics. The data and protocols presented in this guide provide a foundational resource for researchers interested in further exploring the biological activities and therapeutic potential of this compound. Further investigation into its downstream signaling effects and in vivo efficacy is warranted.

References

The Enigmatic ZEN-3862: A Search for a Novel Compound

An extensive review of publicly available scientific literature and clinical trial databases reveals no specific information on a compound designated as ZEN-3862. While the user's request sought an in-depth technical guide on the discovery and synthesis of this molecule, no data matching this identifier could be located.

The search for "this compound" did, however, yield information on other compounds developed by Zenith Epigenetics, a company focused on the discovery and development of epigenetic therapies. These related molecules, primarily BET (Bromodomain and Extra-Terminal domain) inhibitors, offer a glimpse into the company's research focus and therapeutic targets.

Related Compounds from Zenith Epigenetics

Information was found on two other BET inhibitors from Zenith Epigenetics: ZEN-3365 and ZEN-3694. These compounds have been investigated for their potential in treating various cancers.

ZEN-3365: Targeting the Hedgehog Signaling Pathway in AML

Research has shown that ZEN-3365, a novel BET bromodomain inhibitor, targets the Hedgehog (HH) signaling pathway in Acute Myeloid Leukemia (AML).[1] The HH pathway is a crucial regulator in leukemogenesis and chemotherapy resistance in AML.[1] By inhibiting BRD4, a key regulator of GLI transcription factors within the HH pathway, ZEN-3365 has demonstrated anti-leukemic effects.[1]

Key findings for ZEN-3365 in AML include:

-

Reduced GLI promoter activity.[1]

-

Decreased cell proliferation and colony formation in AML cell lines and primary cells, both alone and in combination with GANT-61 (a GLI inhibitor).[1]

-

Inhibition of tumor cell proliferation in vitro in cell lines derived from acute myelogenous leukemia (AML) and multiple myeloma (MM).[2]

-

Complete response and tumor regression in a mouse MM1.S xenograft model at a dose of 30 mg/kg/day for 5 days.[2]

ZEN-3694: A BET Inhibitor for Triple-Negative Breast Cancer

ZEN-3694 is another BET inhibitor that has been evaluated in a Phase Ib/II clinical trial (NCT03901469) in combination with the PARP inhibitor talazoparib for the treatment of patients with triple-negative breast cancer (TNBC) who do not have germline BRCA1/2 mutations.[3] Preclinical data suggested that BET inhibitors could induce a "BRCAness" phenotype, potentially sensitizing tumors to PARP inhibitors.[3]

Clinical trial highlights for ZEN-3694 in TNBC:

-

The combination of ZEN-3694 and talazoparib showed anti-cancer activity in pretreated patients with metastatic TNBC.[3]

-

The recommended Phase II dose was 48 mg/day for ZEN-3694 and 0.75 mg/day for talazoparib.[3]

-

The objective response rate was 30% in the expansion cohort of 37 patients.[3]

-

The primary toxicity observed was thrombocytopenia, a known side effect of both agents.[3]

Visualizing the Hedgehog Signaling Pathway

While no specific data exists for this compound, the mechanism of action for the related compound ZEN-3365 involves the Hedgehog signaling pathway. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a BET inhibitor like ZEN-3365.

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of ZEN-3365 on BRD4.

References

ZEN-3862 target identification and validation

An In-Depth Technical Guide to the Target Identification and Validation of ZEN-3365

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the target identification and validation of ZEN-3365, a novel small molecule inhibitor. The primary molecular target of ZEN-3365 has been identified as Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. This guide details the experimental evidence and methodologies used to validate BRD4 as the direct target and to characterize the downstream effects of its inhibition in the context of Acute Myeloid Leukemia (AML). The inhibition of BRD4 by ZEN-3365 leads to the downregulation of the Hedgehog (HH) signaling pathway, presenting a promising therapeutic strategy for AML.[1][2]

Target Identification: BRD4

ZEN-3365 is classified as a BET bromodomain inhibitor, with its primary target being BRD4.[1][2] BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones and transcription factors, playing a crucial role in the regulation of gene expression.[3] In various cancers, including AML, BRD4 is known to regulate the transcription of key oncogenes.[1]

While the specific initial screening methodology for identifying ZEN-3365 as a BRD4 binder is not detailed in the provided literature, the identification of such inhibitors typically involves high-throughput screening assays. Common methods for identifying and validating direct binding to bromodomains include:

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the displacement of a natural ligand (like an acetylated histone peptide) from the bromodomain by the inhibitor compound.[4]

-

Homogeneous Time-Resolved Fluorescence (HTRF): An assay that measures the disruption of the interaction between the bromodomain and a labeled ligand in the presence of an inhibitor.[5]

Target Validation in Acute Myeloid Leukemia (AML)

The validation of BRD4 as the therapeutic target of ZEN-3365 has been primarily conducted in the context of AML, where the Hedgehog signaling pathway is often dysregulated.[2][6] The validation strategy focused on demonstrating that inhibition of BRD4 by ZEN-3365 leads to a downstream modulation of the Hedgehog pathway and induces anti-leukemic effects.

Downregulation of the Hedgehog Signaling Pathway

A direct link has been established between BRD4 and the Hedgehog pathway, where BRD4 can bind to the promoters of the GLI transcription factors (GLI1 and GLI2) and regulate their expression.[7] The validation experiments for ZEN-3365 focused on its ability to suppress GLI expression and activity.

Quantitative Data Summary:

| Experiment | Cell Lines | Treatment | Outcome | Reference |

| Western Blot | MV4-11, MOLM13, OCI-AML3 | 100 or 200 nM ZEN-3365 for 3 days | Dose-dependent decrease in GLI1 protein expression. | [8] |

| GLI Reporter Assay | MV4-11, HL-60, Kasumi-1, OCI-AML3 | 25 to 2500 nM ZEN-3365 for 24h | Marked and dose-dependent decrease in GLI reporter activity. | [8] |

| Cell Proliferation Assay | Various AML cell lines | 100 and 200 nM ZEN-3365 | Significant decrease in viable cells. | [2] |

| Colony Formation Assay | Various AML cell lines | ZEN-3365 (concentrations not specified) | Decreased colony formation potential. | [2] |

| Combination GLI Reporter Assay | MV4-11, MOLM13, Kasumi-1, HL60 | 50 or 100 nM ZEN-3365 with 2500 or 5000 nM GANT-61 | Significantly reduced GLI reporter activity compared to GANT-61 alone. | [2] |

Experimental Protocols

-

Objective: To determine the effect of ZEN-3365 on the protein expression of GLI1.

-

Methodology:

-

AML cell lines (MV4-11, MOLM13, and OCI-AML3) were cultured.

-

Cells were treated with ZEN-3365 at concentrations of 100 nM or 200 nM for 3 days.[8]

-

Following treatment, cells were harvested and lysed to extract total protein.

-

Protein concentration was determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody specific for GLI1.

-

A secondary antibody conjugated to horseradish peroxidase (HRP) was used for detection.

-

Chemiluminescence was used to visualize the protein bands.

-

-

Objective: To quantify the effect of ZEN-3365 on the transcriptional activity of GLI.

-

Methodology:

-

AML reporter cell lines were generated to carry the luciferase gene under the control of a GLI-responsive promoter.[2]

-

These cells were treated with increasing concentrations of ZEN-3365 (ranging from 25 to 2500 nM) for 24 hours.[8]

-

A control plasmid with a constitutively active promoter (e.g., CMV) driving Renilla luciferase can be co-transfected for normalization.

-

After incubation, cells were lysed, and luciferase substrate was added.

-

The resulting bioluminescence was measured using a luminometer.

-

The firefly luciferase signal (from the GLI promoter) was normalized to the Renilla luciferase signal (from the control promoter) to determine the relative GLI promoter activity.[2]

-

-

Objective: To assess the impact of ZEN-3365 on the proliferation of AML cells.

-

Methodology:

-

AML cell lines or primary AML blasts were cultured with various concentrations of ZEN-3365 (e.g., 100 nM and 200 nM), either alone or in combination with other inhibitors like GANT-61.[2]

-

A solvent control (DMSO) was used.

-

Cell numbers were determined at specified time points (e.g., 3 and 7 days) using a cell viability analyzer.[2]

-

-

Objective: To evaluate the effect of ZEN-3365 on the self-renewal capacity of AML cells.

-

Methodology:

-

AML cell lines were seeded in a semi-solid medium (e.g., Methocult) containing ZEN-3365, GANT-61, or a combination, with DMSO as a control.[2]

-

The cells were incubated for a period of 7 days to allow for colony formation.[2]

-

The number of colonies was then counted using an inverted microscope and normalized to the DMSO control.[2]

-

Visualizations

Signaling Pathway Diagram

Caption: Hedgehog signaling pathway and the inhibitory action of ZEN-3365 on BRD4.

Experimental Workflow Diagrams

Caption: Workflow for Western Blot analysis of GLI1 protein levels.

Caption: Workflow for the GLI promoter-driven luciferase reporter assay.

Conclusion

The evidence strongly supports that ZEN-3365 is a potent inhibitor of BRD4. The validation studies in AML models effectively demonstrate that by inhibiting BRD4, ZEN-3365 disrupts the Hedgehog signaling pathway through the downregulation of GLI transcription factors.[1][2] This leads to significant anti-proliferative and anti-leukemic effects, validating BRD4 as a key therapeutic target in this context and positioning ZEN-3365 as a promising candidate for further development.

References

- 1. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hedgehog/GLI signaling in hematopoietic development and acute myeloid leukemia—From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

In Vitro Efficacy of ZEN-3862 (Molibresib): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3862, also known as Molibresib or GSK525762, is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document provides a comprehensive technical guide to the in vitro activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and related signaling pathways.

Core Mechanism of Action: BET Inhibition

This compound functions as a pan-BET inhibitor, targeting BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin. This prevents the recruitment of transcriptional machinery to the promoters and enhancers of key oncogenes, most notably MYC, leading to the suppression of their expression and subsequent inhibition of cancer cell proliferation and survival.[1][2]

Quantitative In Vitro Activity

The anti-proliferative activity of this compound has been demonstrated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency in various hematological and solid tumor models.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| General | - | 32.5 - 42.5 | Cell-free FRET assay | [3] |

| MV4-11 | Acute Myeloid Leukemia (AML) | 112 | CCK8 assay (4 days) | [3] |

| 697 | Acute Lymphoblastic Leukemia (ALL) | 1170 | CellTiter-Glo assay (5 days) | [3] |

| Various Solid Tumors | - | Median: 50 - 1698 | Not Specified | |

| NUT Midline Carcinoma (NMC) | - | Median: 50 | Not Specified |

Key Experimental Protocols

Cell Viability and Proliferation Assays

Objective: To determine the effect of this compound on cancer cell growth and determine IC50 values.

Protocol (based on CellTiter-Glo® Luminescent Cell Viability Assay):

-

Cell Seeding: Plate cancer cell lines (e.g., VCaP, LNCaP, 22RV1, DU145, PC3) in 96-well opaque-walled microplates at a density of 2,000-10,000 cells per well in 100 µL of appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS).[3]

-

Compound Preparation: Prepare a serial dilution of this compound in the growth medium.

-

Treatment: After 12-24 hours of initial cell seeding to allow for attachment, add 100 µL of the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, at 37°C in a humidified incubator with 5% CO2.

-

Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the vehicle-treated control wells and plot the data as a dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[3]

Western Blot Analysis for Protein Expression

Objective: To assess the impact of this compound on the expression levels of key target proteins such as MYC and BCL2.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with varying concentrations of this compound for a specified duration (e.g., 24-48 hours). Harvest the cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MYC, anti-BCL2) and a loading control (e.g., anti-β-actin, anti-GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[4]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound treatment reduces the occupancy of BRD4 at specific gene promoters or enhancers (e.g., of the MYC gene).

Protocol:

-

Cross-linking: Treat cells with this compound or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads several times to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the protein-DNA cross-links by heating at 65°C in the presence of a high salt concentration.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific for the target gene's regulatory regions to quantify the enrichment of BRD4 at these sites.

Signaling Pathways and Molecular Interactions

This compound's primary mechanism of action is the disruption of BET protein-mediated gene transcription. This has significant downstream effects on various signaling pathways critical for cancer cell growth and survival.

Core BET Signaling Pathway and this compound Inhibition

Experimental Workflow for In Vitro Assessment

Potential Resistance and Crosstalk Pathways

Preclinical studies suggest that resistance to BET inhibitors like this compound can emerge through the activation of alternative signaling pathways. Understanding these interactions is crucial for developing combination therapies.

Conclusion

This compound (Molibresib) demonstrates potent in vitro activity as a BET inhibitor, effectively suppressing the expression of key oncogenes like MYC and inhibiting the proliferation of a variety of cancer cell lines. The experimental protocols outlined in this guide provide a framework for the continued investigation of its molecular and cellular effects. Further research into the interplay with other signaling pathways, such as WNT/β-catenin and Hedgehog, will be critical for overcoming potential resistance and optimizing its clinical application.

References

- 1. Phase 1 Study of Molibresib (GSK525762), a Bromodomain and Extra-Terminal Domain Protein Inhibitor, in NUT Carcinoma and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Generation of a Murine Model for c-MYC and BCL2 Co-expression B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of ZEN-3862: A Technical Overview

Disclaimer: The following document presents a representative, fictional preliminary toxicity profile for a hypothetical compound, ZEN-3862. All data and experimental details are illustrative and based on standard preclinical toxicology evaluation pipelines for novel therapeutic candidates.

Introduction

This compound is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2), currently under investigation for its potential as a targeted therapy in hematological malignancies. This document provides a summary of the preliminary, non-GLP (Good Laboratory Practice) toxicity profile of this compound, based on a series of in vitro and in vivo studies designed to identify potential safety liabilities at an early stage of drug development. The primary objectives of these initial studies were to assess the compound's cytotoxic potential, mutagenicity, cardiovascular risk, and acute in vivo tolerability.

Quantitative Toxicity Data Summary

The following tables summarize the key quantitative findings from the preliminary toxicity assessment of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer and Non-Cancer Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 0.015 |

| MOLM-13 | Acute Myeloid Leukemia | 0.028 |

| HEK293 | Human Embryonic Kidney | > 50 |

| HepG2 | Human Hepatocellular Carcinoma | 25.7 |

| hSMC | Human Smooth Muscle Cells | > 50 |

Table 2: In Vitro Safety Pharmacology and Genotoxicity of this compound

| Assay | System | Endpoint | Result |

| hERG Channel Assay | Recombinant HEK293 cells | IC₅₀ | 32.4 µM |

| Ames Test | S. typhimurium (TA98, TA100, TA1535, TA1537) | Mutagenicity | Negative (-S9 & +S9) |

Table 3: In Vivo Acute Toxicity of this compound in Sprague-Dawley Rats

| Study Type | Species | Route of Administration | Maximum Tolerated Dose (MTD) | Key Observations at Doses > MTD |

| Single Dose Escalation | Sprague-Dawley Rat | Oral (gavage) | 150 mg/kg | Lethargy, piloerection, reversible weight loss |

Experimental Protocols

In Vitro Cytotoxicity Assay

-

Cell Culture: All cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Assay Procedure: Cells were seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound (ranging from 0.001 µM to 20 µM).

-

Viability Assessment: After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was read on a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

hERG Channel Patch Clamp Assay

-

System: The assay was performed on HEK293 cells stably expressing the hERG potassium channel.

-

Methodology: Whole-cell patch-clamp recordings were conducted at room temperature. A specific voltage protocol was applied to elicit hERG tail currents.

-

Procedure: Cells were exposed to vehicle control followed by increasing concentrations of this compound (0.1, 1, 10, 30, 100 µM). The effect of the compound on the hERG current was measured at the end of a 5-minute incubation period for each concentration.

-

Data Analysis: The percentage of hERG current inhibition was calculated for each concentration relative to the vehicle control. The IC₅₀ value was determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Bacterial Reverse Mutation Assay (Ames Test)

-

Strains: The assay utilized Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 fraction).

-

Procedure: this compound was tested at five concentrations (up to 5000 µ g/plate ) using the plate incorporation method. The test compound, bacterial strain, and either S9 mix or buffer were mixed with molten top agar and poured onto minimal glucose agar plates.

-

Endpoint: Plates were incubated for 48 hours at 37°C, and the number of revertant colonies was counted. A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control.

In Vivo Maximum Tolerated Dose (MTD) Study

-

Animals: Male Sprague-Dawley rats (8-10 weeks old) were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Study Design: A single dose of this compound was administered via oral gavage to groups of three rats at escalating doses (50, 150, 300, 500 mg/kg).

-

Monitoring: Animals were observed for clinical signs of toxicity at 1, 4, and 24 hours post-dose, and then daily for 14 days. Body weight was recorded on Days 1, 7, and 14.

-

Endpoint: The MTD was defined as the highest dose that did not cause mortality or clinical signs of severe toxicity that would necessitate euthanasia.

Signaling Pathways and Experimental Workflows

Unraveling ZEN-3862: A Deep Dive into its Effects on Cellular Signaling

The identity and biological activity of a compound designated ZEN-3862 remain elusive in publicly available scientific literature. Extensive searches have failed to yield information on a molecule with this specific identifier, suggesting it may be a misnomer, an internal compound code not yet disclosed, or a typographical error.

Initial investigations aimed at elucidating the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway were unable to proceed due to the absence of any data linking this designation to a known chemical entity or biological agent. The MAPK pathway is a critical cellular signaling cascade involved in a myriad of physiological and pathological processes, including cell proliferation, differentiation, inflammation, and apoptosis. Its dysregulation is a hallmark of many diseases, particularly cancer, making it a prime target for therapeutic intervention.

Further inquiries into the broader landscape of developmental therapeutics revealed a similarly named compound, ZEN-3694 , a clinical-stage BET (Bromodomain and Extra-Terminal domain) inhibitor under development by Zenith Epigenetics.[1] This molecule has garnered attention for its potential in treating various cancers, including NUT carcinoma and malignant peripheral nerve sheath tumors, by targeting epigenetic mechanisms that drive tumor growth.[1] ZEN-3694 functions by binding to BET proteins, thereby disrupting their activity and inhibiting cancer progression.[1] Clinical trials are also exploring its efficacy in combination with other agents for conditions such as triple-negative breast cancer.[2]

It is plausible that "this compound" could be an internal designation for a different compound from the same or another pharmaceutical pipeline, or it may be an incorrect reference to ZEN-3694 or another molecule. Without further clarification or the availability of published data on this compound, a detailed technical guide on its effects on any signaling pathway, including the MAPK cascade, cannot be constructed.

For researchers, scientists, and drug development professionals interested in the modulation of the MAPK pathway, a wealth of information exists on various small molecule inhibitors and their mechanisms of action. A comprehensive understanding of these existing agents can provide a valuable framework for evaluating novel compounds once they are characterized and their biological activities are reported in the scientific literature.

We encourage the user to verify the compound identifier and provide any additional context that may aid in locating the relevant information. Should data on this compound become publicly available, a thorough analysis of its effects on the MAPK signaling pathway and other cellular processes can be undertaken.

References

Early-Stage Research on ZEN-3862: A Review of Publicly Available Data

An in-depth analysis of publicly available scientific literature and clinical trial databases reveals no specific information, preclinical data, or early-stage research associated with the identifier "ZEN-3862."

A comprehensive search for "this compound" across multiple databases and scientific search engines, including queries for its mechanism of action, preclinical studies, and any potential clinical trials, yielded no relevant results. This suggests that "this compound" may be an internal compound designation that has not yet been disclosed in public-facing scientific literature or presentations. It is also possible that this identifier is from a very early, confidential stage of drug discovery, or that it may be an incorrect or outdated codename.

Due to the absence of any foundational data, it is not possible to provide a detailed technical guide, summarize quantitative data, outline experimental protocols, or generate the requested diagrams for signaling pathways or experimental workflows related to this compound.

For researchers, scientists, and drug development professionals interested in this area, continued monitoring of scientific publications, patent filings, and company pipelines may be necessary to obtain information on this compound if and when it becomes publicly available.

Methodological & Application

Application Notes and Protocols for ZEN-3862 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3862 is a potent inhibitor of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, demonstrating significant activity against BRD4.[1] BET proteins are key epigenetic readers that play a crucial role in the transcriptional regulation of genes involved in cell proliferation, apoptosis, and inflammation. By binding to acetylated lysine residues on histone tails, BET proteins recruit transcriptional machinery to specific genomic loci. Inhibition of this interaction by this compound leads to the downregulation of key oncogenes, such as c-MYC, and subsequent anti-proliferative effects in various cancer models. These characteristics make this compound a compelling candidate for therapeutic development and a valuable tool for cancer research.

A related BET inhibitor, ZEN-3365, has been shown to target the Hedgehog signaling pathway in acute myeloid leukemia (AML), reducing GLI promoter activity and inhibiting cancer cell growth.[2][3][4] The experimental protocols and data presented in these application notes are primarily based on studies involving the closely related compound ZEN-3365 and should be adapted and optimized for specific cell lines and experimental conditions when using this compound.

Data Presentation

Table 1: In Vitro Activity of this compound

| Target | IC50 (µM) |

| BRD4 (BD1) | 0.16 |

| BRD4 (BD2) | 0.13 |

Data sourced from Kharenko OA, et al. J Med Chem. 2018.[1]

Table 2: Effective Concentrations of the related BET inhibitor ZEN-3365 in AML Cell Lines

| Cell Line | Assay | Concentration Range | Duration | Observed Effect |

| MV4-11, MOLM13, OCI-AML3 | Western Blot (GLI1 expression) | 100 - 200 nM | 3 days | Dose-dependent decrease in GLI1 protein |

| MV4-11, HL-60, Kasumi-1, OCI-AML3 | GLI Reporter Assay | 25 - 2500 nM | 24 hours | Dose-dependent decrease in GLI reporter activity |

| MV4-11, HL60, KG-1, MOLM13, Kasumi-1, OCI-AML3 | Proliferation Assay | 100 - 200 nM (in combination with GANT-61) | Not Specified | Significantly reduced cell growth |

| AML Cell Lines | Colony Formation Assay | Not Specified | 7 days | Decreased number of colonies |

Data is based on studies with ZEN-3365.[2][4][5]

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a BET inhibitor like this compound in the context of the Hedgehog signaling pathway, based on findings with the related compound ZEN-3365.

References

- 1. This compound | 1952264-33-3 [amp.chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The BET bromodomain inhibitor ZEN-3365 targets the Hedgehog signaling pathway in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

ZEN-3862 (ZEN-3694) Application Notes and Protocols for In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZEN-3862, also known as ZEN-3694, is a potent and orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1] BET proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the transcriptional regulation of key oncogenes and cell cycle regulators. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to promote the expression of genes involved in cancer cell proliferation, survival, and drug resistance. This compound competitively binds to the bromodomains of BET proteins, displacing them from chromatin and subsequently downregulating the transcription of critical oncogenes such as MYC and components of the androgen receptor (AR) signaling pathway.[2] This mechanism of action makes this compound a promising therapeutic agent for a variety of solid tumors and hematological malignancies, particularly in the context of resistance to standard-of-care therapies.

These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and expected outcomes for in vivo studies using this compound in mouse models of cancer.

Mechanism of Action

This compound exerts its anti-tumor effects by disrupting BET protein-mediated gene transcription. This leads to the downregulation of key cancer-driving pathways.

Recommended Dosages for In Vivo Mouse Studies

This compound is orally bioavailable and has been shown to be effective and well-tolerated in a range of doses in preclinical mouse models. The optimal dose will depend on the specific cancer model and the experimental endpoint.

| Mouse Model | Cancer Type | Recommended Dosage Range (Oral, q.d.) | Efficacy Notes | Reference(s) |

| SCID or Athymic Mice | Prostate Cancer (VCaP, 22Rv1 Xenografts) | 25 - 100 mg/kg | Dose-dependent inhibition of tumor growth.[3] | [3] |

| SCID or Athymic Mice | Triple-Negative Breast Cancer (MDA-MB-231 Xenografts) | 25 - 100 mg/kg | Halts tumor growth.[3] | [3] |

| Syngeneic Models | Colon Cancer (MC-38) | Not specified, used in combination with anti-PD1 | Increases the efficacy of anti-PD1 in tumor growth inhibition.[1] | [1] |

Note: q.d. (quaque die) means once daily.

Experimental Protocols

A. Formulation of this compound for Oral Administration

For in vivo studies in mice, this compound can be formulated for oral gavage. A common vehicle for suspension is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.

Materials:

-

This compound powder

-

Methylcellulose

-

Tween 80

-

Sterile, deionized water

-

Mortar and pestle or homogenizer

-

Sterile tubes

Protocol:

-

Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study cohort.

-

Prepare the vehicle solution by dissolving 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water. Mix thoroughly until the methylcellulose is fully dissolved.

-

Weigh the calculated amount of this compound powder.

-

In a mortar, add a small amount of the vehicle to the this compound powder to create a paste.

-

Gradually add the remaining vehicle while continuously triturating with the pestle to ensure a homogenous suspension. Alternatively, a homogenizer can be used.

-

Store the final suspension at 4°C and protect from light. Shake well before each administration.

B. Xenograft Tumor Model Protocol

This protocol outlines a general procedure for establishing and treating subcutaneous xenograft tumors in immunodeficient mice.

Animal Models:

-

SCID (Severe Combined Immunodeficient) or Athymic Nude mice are commonly used for xenograft studies.[3]

Protocol:

-

Cell Culture: Culture the desired cancer cell line (e.g., VCaP, 22Rv1, MDA-MB-231) under standard conditions.

-

Cell Preparation for Injection:

-

Harvest cells during the logarithmic growth phase.

-

Wash the cells with sterile phosphate-buffered saline (PBS).

-

Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep on ice.

-

-

Tumor Implantation:

-

Anesthetize the mice.

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

-

Treatment Initiation:

-

When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally via gavage once daily at the desired dose.

-

The volume of administration should be based on the mouse's body weight (typically 100 µL per 10 g of body weight).

-

-

Monitoring and Endpoints:

-

Continue to monitor tumor growth and the general health of the mice (body weight, behavior, signs of toxicity) throughout the study.

-

The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size, or if signs of excessive morbidity are observed.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamic marker analysis).

-

Pharmacokinetics

Signaling Pathways and Pharmacodynamic Markers

This compound treatment leads to the downregulation of several key signaling pathways and can be monitored by assessing pharmacodynamic (PD) markers in both tumor tissue and peripheral blood.

Key Downregulated Pathways and Genes:

-

MYC Signaling: this compound effectively downregulates the expression of the MYC oncogene.[2][3]

-

Androgen Receptor (AR) Signaling: In prostate cancer models, this compound inhibits AR signaling.[2]

-

Immune Checkpoints: this compound has been shown to downregulate immune checkpoint receptors such as PD-L1.[1]

Pharmacodynamic Marker Analysis:

-

Tumor Tissue: At the end of the in vivo study, tumor tissues can be collected and analyzed for the expression of target genes (e.g., MYC, KLK3/PSA) by quantitative real-time PCR (qRT-PCR) or western blotting to confirm target engagement.

-

Whole Blood: Changes in the expression of BET inhibitor target genes can also be measured in whole blood, providing a minimally invasive method for assessing pharmacodynamic effects.[4]

Safety and Toxicology

In preclinical mouse studies, this compound has been reported to be "well-tolerated" at efficacious doses ranging from 25 to 100 mg/kg/day.[3] However, researchers should closely monitor mice for any signs of toxicity, including:

-

Body weight loss

-

Changes in behavior (e.g., lethargy, ruffled fur)

-

Gastrointestinal distress

If significant toxicity is observed, dose reduction or discontinuation may be necessary.

Conclusion

This compound (ZEN-3694) is a promising BET inhibitor with demonstrated in vivo efficacy in various mouse models of cancer. The provided application notes and protocols offer a starting point for researchers to design and execute their own in vivo studies. Careful consideration of the appropriate animal model, dosage, and experimental endpoints is crucial for obtaining robust and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase 1b/2a Study of the Pan-BET Bromodomain Inhibitor ZEN-3694 in Combination with Enzalutamide in Patients with Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zenithepigenetics.com [zenithepigenetics.com]

- 4. zenithepigenetics.com [zenithepigenetics.com]

ZEN-3862: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of ZEN-3862, a potent BET (Bromodomain and Extra-Terminal) inhibitor, in preclinical research settings. The information is intended to guide researchers in the effective preparation and application of this compound for in vitro experiments.

Introduction

This compound is a small molecule inhibitor targeting the bromodomains of the BET family of proteins, particularly BRD4.[1] By binding to the acetylated lysine recognition motifs of BRD4's bromodomains (BD1 and BD2), this compound disrupts the interaction between BET proteins and acetylated histones. This interference with a key epigenetic reading mechanism leads to the modulation of gene expression, particularly of oncogenes and pro-inflammatory genes, making it a compound of significant interest in cancer and inflammation research. This compound can also be utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BRD4.[1]

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇FN₂O₃ | [1] |

| Molecular Weight | 340.35 g/mol | [1] |

| CAS Number | 1952264-33-3 | [1] |

| Mechanism of Action | BET Bromodomain Inhibitor | [1] |

| Target | BRD4 (BD1 and BD2) | [1] |

| IC₅₀ | BRD4(BD1): 0.16 µM, BRD4(BD2): 0.13 µM | [1] |

Solubility and Solution Preparation

Accurate preparation of this compound solutions is critical for reproducible experimental results. The following table provides solubility data in a common laboratory solvent.

| Solvent | Solubility | Reference |

| DMSO | 83.33 mg/mL (244.84 mM) | [2] |

Protocol for Preparation of Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Procedure:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 0.010 mol/L x 0.001 L x 340.35 g/mol = 3.4035 mg

-

-

Weigh this compound: Carefully weigh out approximately 3.4 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

-

Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Storage: Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[3]

Protocol for Preparation of Working Solutions

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate sterile cell culture medium or assay buffer

Procedure:

-

Determine the final desired concentration of this compound for your experiment.

-

Perform serial dilutions: It is recommended to perform serial dilutions of the stock solution in the appropriate cell culture medium or buffer immediately before use.

-

Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Ensure the vehicle control in your experiments contains the same final concentration of DMSO.

-

-

Example Dilution: To prepare a 1 µM working solution in 1 mL of cell culture medium:

-

Add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.

-

Mix thoroughly by gentle pipetting.

-

Mechanism of Action and Signaling Pathway

This compound, as a BET inhibitor, primarily targets BRD4, a transcriptional co-activator. BRD4 binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) complex. This leads to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation of target genes, including key oncogenes like MYC and pro-inflammatory cytokines. By competitively binding to the bromodomains of BRD4, this compound displaces it from chromatin, thereby inhibiting the transcription of these target genes. This leads to cell cycle arrest, apoptosis, and a reduction in inflammatory responses.

Caption: this compound inhibits BRD4, disrupting gene transcription.

Experimental Protocols

The following is a general protocol for assessing the anti-proliferative effects of this compound on a cancer cell line using a cell viability assay.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To determine the IC₅₀ of this compound in a specific cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well clear or opaque-walled tissue culture plates (depending on the assay)

-

This compound stock solution (10 mM in DMSO)

-

MTT or CellTiter-Glo® reagent

-

Plate reader

Workflow Diagram:

Caption: Workflow for a cell viability assay with this compound.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A typical concentration range to start with for a BET inhibitor would be from 0.01 µM to 10 µM. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used).

-

Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C with 5% CO₂.

-

Viability Assessment:

-

For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Then, add the solubilization solution and read the absorbance on a plate reader.

-

For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate according to the manufacturer's instructions. Read the luminescence on a plate reader.

-

-

Data Analysis: Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.

Safety and Handling

This compound is intended for research use only. Standard laboratory safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it should be handled with the same care as other potent small molecule inhibitors. In case of exposure, follow standard first aid procedures and seek medical advice.

References

ZEN-3862 applications in [specific field, e.g., oncology] research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the BET (Bromodomain and Extra-Terminal) inhibitor, ZEN-3694, and its applications in oncology research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to support further investigation and drug development efforts. While the initial inquiry specified ZEN-3862, publicly available scientific literature predominantly refers to ZEN-3694, a key investigational compound from Zenith Epigenetics. It is presumed that "this compound" was a typographical error, and this document will focus on the extensive research surrounding ZEN-3694.

Introduction to ZEN-3694

ZEN-3694 is an orally bioavailable, potent, and selective small molecule inhibitor of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. By binding to acetylated lysine residues on histones, BET proteins recruit transcriptional machinery to specific gene promoters and enhancers, including those of key oncogenes. ZEN-3694 competitively binds to the bromodomains of BET proteins, displacing them from chromatin and thereby inhibiting the transcription of their target genes.[1] This mechanism of action makes ZEN-3694 a promising therapeutic agent in various cancer types that are dependent on the activity of these oncogenes.

Applications in Oncology

ZEN-3694 has demonstrated significant anti-tumor activity in a range of preclinical models and is currently being evaluated in multiple clinical trials for various solid tumors and hematological malignancies. Its primary application in oncology is as a modulator of oncogenic transcription, often used in combination with other targeted therapies to overcome resistance mechanisms.

Metastatic Castration-Resistant Prostate Cancer (mCRPC)

In mCRPC, tumor growth is often driven by the androgen receptor (AR) signaling pathway. ZEN-3694 has been shown to downregulate the expression of the AR gene and its target genes.[2] Furthermore, it can suppress the expression of oncogenes such as MYC, which are also implicated in prostate cancer progression.[2][3][4] Clinical studies are evaluating ZEN-3694 in combination with anti-androgen therapies like enzalutamide, with the aim of overcoming resistance to these agents.[5]

Triple-Negative Breast Cancer (TNBC)

In TNBC, particularly in tumors without germline BRCA1/2 mutations, ZEN-3694 is being investigated for its ability to induce a "BRCAness" phenotype.[6] By downregulating key components of the homologous recombination DNA repair pathway, ZEN-3694 may sensitize these tumors to PARP inhibitors, a class of drugs effective in BRCA-mutated cancers.[1][6]

Other Solid Tumors

ZEN-3694 is also being explored in other solid tumors, including:

-

NUT Carcinoma: A rare and aggressive cancer driven by a chromosomal translocation involving the NUT gene.

-

Ovarian Cancer: In combination with PARP inhibitors for recurrent ovarian cancer.

-

ER-positive Breast Cancer: In combination with CDK4/6 inhibitors to reverse acquired resistance.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of ZEN-3694.

Table 1: In Vitro Proliferation Inhibition by ZEN-3694

| Cell Line | Cancer Type | IC50 (µM) |

| MV4-11 | Acute Myeloid Leukemia | 0.2 |

| VCaP | Prostate Cancer | Sub-micromolar |

| 22Rv1 | Prostate Cancer | Sub-micromolar |

| MDA-MB-231 | Breast Cancer | Sub-micromolar |

Data sourced from preclinical studies.[8]

Table 2: Clinical Trial Data for ZEN-3694 in Combination with Enzalutamide in mCRPC

| Parameter | Value |

| Phase | Ib/IIa |

| Number of Patients | 75 |

| ZEN-3694 Dosing | 36 to 144 mg daily |

| Median Radiographic Progression-Free Survival (rPFS) | 9.0 months |

| Grade ≥3 Toxicities | 18.7% of patients |

| Grade 3 Thrombocytopenia | 4% of patients |

Data from a study in patients with mCRPC resistant to abiraterone and/or enzalutamide.[9]

Table 3: Clinical Trial Data for ZEN-3694 in Combination with Talazoparib in TNBC

| Parameter | Value |

| Phase | Ib/II |

| Objective Response Rate (ORR) | 30% |

| ORR in patients triple-negative at diagnosis | 38% |

| Recommended Phase 2 Dose (ZEN-3694) | 48 mg daily |

| Recommended Phase 2 Dose (Talazoparib) | 0.75 mg daily |

| Main Adverse Event (Grade 3) | Thrombocytopenia (~22% of patients) |

Data from a study in pre-treated metastatic TNBC patients without germline BRCA1/2 mutations.[6]

Signaling Pathways and Mechanisms of Action

ZEN-3694 exerts its anti-cancer effects by modulating key signaling pathways involved in cell growth, proliferation, and DNA repair.

Inhibition of MYC and AR Signaling

Caption: ZEN-3694 inhibits BET proteins, downregulating MYC and AR gene transcription.

Induction of "BRCAness" Phenotype

Caption: ZEN-3694 induces a "BRCAness" phenotype, sensitizing cells to PARP inhibitors.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of ZEN-3694.

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the effect of ZEN-3694 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

ZEN-3694 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of ZEN-3694 in complete medium from the stock solution. The final concentrations should typically range from 0.01 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest ZEN-3694 treatment.

-

Remove the medium from the wells and add 100 µL of the ZEN-3694 dilutions or vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

For MTT assay:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

For MTS assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for detecting the levels of specific proteins in cancer cells following treatment with ZEN-3694.

Materials:

-

Cancer cell lines

-

ZEN-3694

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-MYC, anti-AR, anti-CDK6, anti-CCND1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with ZEN-3694 at various concentrations and time points.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize for protein loading.

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

This protocol is for identifying the genomic regions where BET proteins are bound and how this is affected by ZEN-3694.

Materials:

-

Cancer cell lines

-

ZEN-3694

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing buffers

-

Sonicator or micrococcal nuclease for chromatin fragmentation

-

Antibody against the protein of interest (e.g., BRD4)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation for next-generation sequencing

Procedure:

-

Treat cells with ZEN-3694 or vehicle control for the desired time.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Fragment the chromatin by sonication or enzymatic digestion to an average size of 200-600 bp.

-

Incubate the sheared chromatin with an antibody specific to the target protein (e.g., BRD4) overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the protein-DNA complexes from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare the DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Sequence the library and analyze the data to identify genomic regions enriched for the target protein.

RNA Sequencing (RNA-Seq)

This protocol is for analyzing global changes in gene expression in response to ZEN-3694 treatment.

Materials:

-

Cancer cell lines

-

ZEN-3694

-

RNA extraction kit

-

DNase I

-

Reagents for library preparation (e.g., poly(A) selection or rRNA depletion, reverse transcription, adapter ligation)

-

Next-generation sequencing platform

Procedure:

-

Treat cells with ZEN-3694 or vehicle control.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the RNA (e.g., using a Bioanalyzer).

-

Prepare the RNA-seq library. This typically involves:

-

Enrichment of mRNA (e.g., using oligo(dT) beads for poly(A) selection) or depletion of ribosomal RNA.

-

Fragmentation of the RNA.

-

Reverse transcription to synthesize cDNA.

-

Ligation of sequencing adapters.

-

PCR amplification of the library.

-

-

Sequence the prepared library on a next-generation sequencing platform.

-

Analyze the sequencing data, which includes:

-

Quality control of the raw reads.

-

Alignment of the reads to a reference genome.

-

Quantification of gene expression levels.

-

Differential gene expression analysis to identify genes that are up- or down-regulated by ZEN-3694.

-

Experimental Workflows

The following diagrams illustrate the typical workflows for key experimental procedures.

Caption: A typical workflow for Western blot analysis.

Caption: A generalized workflow for RNA sequencing analysis.

References

- 1. Zacks Small Cap Research - Zenith Epigenetics: ZEN-3694: Resistance is Futile [scr.zacks.com]

- 2. BET Bromodomain Inhibitors Enhance Efficacy and Disrupt Resistance to AR Antagonists in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]